molecular formula C19H27N5O2S B5066097 N'-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide

N'-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide

Cat. No.: B5066097
M. Wt: 389.5 g/mol
InChI Key: DDALAIGMOOBEDS-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide is a complex organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide group, which is a functional group consisting of two amide groups connected by a carbonyl group. This particular compound features additional functional groups, including a piperazine ring and a thioamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperazine derivative, followed by the introduction of the thioamide group and finally the oxamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can yield sulfoxides, while reduction of the oxamide group can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its unique functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine ring and thioamide group could play key roles in these interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide: Unique due to the combination of oxamide, piperazine, and thioamide groups.

    N’-(4-methylphenyl)-N-[2-[4-(carbamothioyl)piperazin-1-yl]ethyl]oxamide: Lacks the prop-2-enyl group.

    N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]acetamide: Contains an acetamide group instead of an oxamide group.

Uniqueness

The uniqueness of N’-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[2-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-3-8-21-19(27)24-13-11-23(12-14-24)10-9-20-17(25)18(26)22-16-6-4-15(2)5-7-16/h3-7H,1,8-14H2,2H3,(H,20,25)(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDALAIGMOOBEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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